

Navigating the Solubility Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl cis-1,2-Cyclohexanedicarboxylate*

Cat. No.: *B155390*

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Introduction

Dimethyl cis-1,2-cyclohexanedicarboxylate, a diester with the chemical formula $C_{10}H_{16}O_4$, is a compound of interest in various chemical and pharmaceutical applications. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics in different solvent systems. Understanding the solubility of this compound is paramount for process development, reaction optimization, and the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for **dimethyl cis-1,2-cyclohexanedicarboxylate** in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of **dimethyl cis-1,2-cyclohexanedicarboxylate** is presented below. These properties provide context for its solubility behavior.

Property	Value	Reference
CAS Number	1687-29-2	[1][2]
Molecular Formula	C ₁₀ H ₁₆ O ₄	[1][2]
Molecular Weight	200.23 g/mol	[1][3]
Appearance	Colorless to almost colorless clear liquid	[4]
Boiling Point	111 °C at 5 mmHg	[4]
Density	1.12 g/cm ³	[4]
Refractive Index	1.4570-1.4610	[4]

Solubility Profile

A thorough review of available literature indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **dimethyl cis-1,2-cyclohexanedicarboxylate** in common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of the compound.

Solvent	Qualitative Solubility	Reference
Acetone	Soluble (almost transparent)	[5]

It is generally expected that as a diester, **dimethyl cis-1,2-cyclohexanedicarboxylate** will exhibit good solubility in a range of common organic solvents such as other ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons. Its solubility in polar protic solvents like alcohols may be moderate, while its solubility in nonpolar aliphatic hydrocarbons is likely to be lower. However, without experimental data, these remain general predictions.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of a compound. The choice of method often depends on

the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for commonly used techniques.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a conventional and widely used technique for determining equilibrium solubility.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol:

- **Preparation:** Accurately weigh an amount of **dimethyl cis-1,2-cyclohexanedicarboxylate** that is in excess of its expected solubility and add it to a flask of a known volume (e.g., 25 mL or 50 mL).
- **Solvent Addition:** Add a precise volume of the desired organic solvent to the flask.
- **Equilibration:** Seal the flask and place it in a constant-temperature shaker bath. Agitate the mixture at a controlled speed and temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the saturated solution can be centrifuged or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear, saturated supernatant.
- **Quantification:** Dilute the aliquot with a suitable solvent and determine the concentration of **dimethyl cis-1,2-cyclohexanedicarboxylate** using a validated analytical method such as:

- High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A suitable stationary phase, mobile phase, and detector (e.g., UV-Vis) must be selected.
- Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can be employed.
- Mass Spectrometry (MS): Can be used in conjunction with chromatography (LC-MS or GC-MS) for highly specific and sensitive quantification.

Slow-Stir Method

This method is particularly useful for hydrophobic liquids to avoid the formation of emulsions that can lead to overestimated solubility.

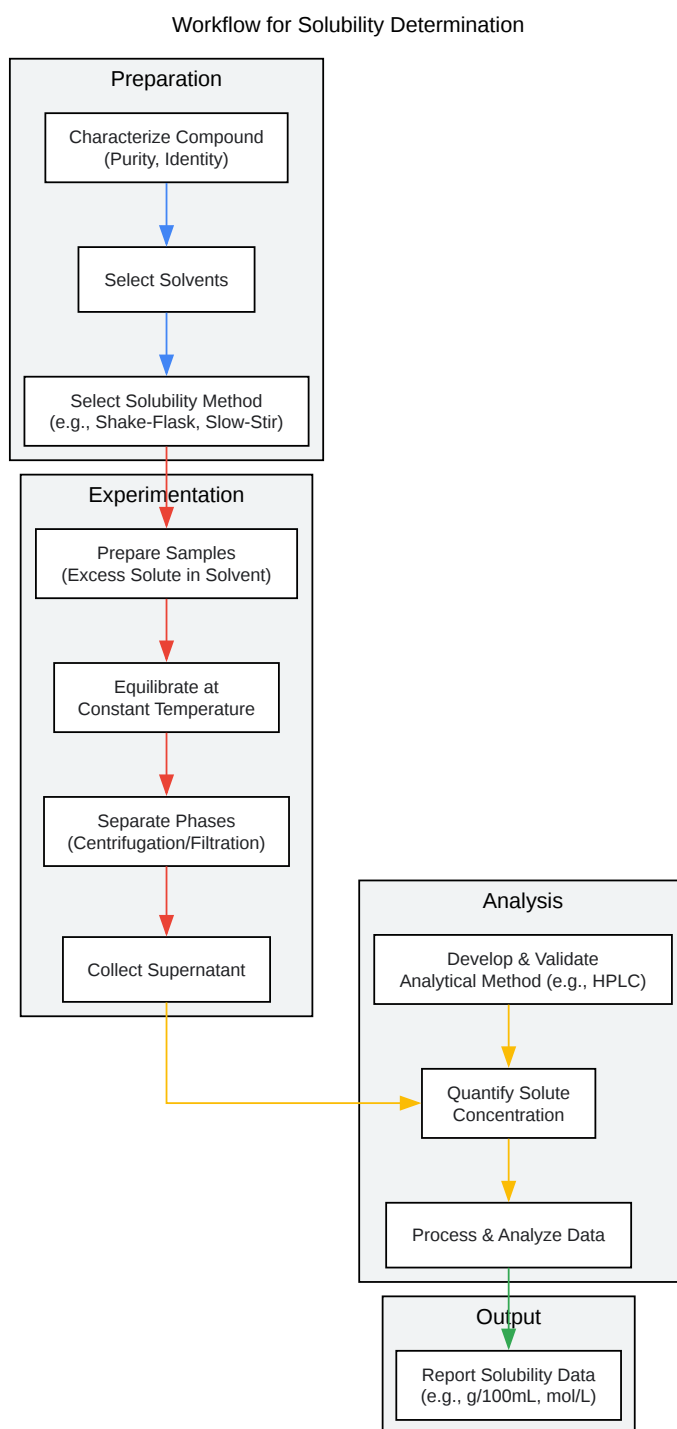
Principle: The solute is added to the solvent, and the mixture is stirred very slowly, allowing for a gradual approach to equilibrium without creating a suspension or emulsion.

Detailed Protocol:

- Apparatus Setup: Place a known volume of the organic solvent in a jacketed vessel connected to a constant temperature bath.
- Solute Addition: Add an excess amount of **dimethyl cis-1,2-cyclohexanedicarboxylate** to the solvent.
- Slow Agitation: Stir the mixture using a magnetic stirrer at a very low speed (e.g., 10-30 rpm) to create a gentle vortex. The stirring should be sufficient to mix the phases but not so vigorous as to cause emulsification.
- Equilibration: Continue stirring for an extended period (can be several days) until equilibrium is achieved.
- Sampling and Analysis: Stop the stirring and allow the phases to separate completely. Collect a sample from the solvent phase, ensuring no undissolved solute is included. Analyze the concentration of the dissolved compound using an appropriate analytical technique as described in the shake-flask method.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound can be visualized as a systematic workflow. The following diagram, created using the DOT language, outlines the key steps from initial assessment to final data analysis.



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Caption: A logical workflow diagram illustrating the key stages involved in the experimental determination of solubility.

Conclusion

While quantitative solubility data for **dimethyl cis-1,2-cyclohexanedicarboxylate** in common organic solvents is not readily available in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. By employing established methodologies such as the shake-flask or slow-stir methods coupled with robust analytical techniques, accurate and reliable solubility data can be generated. This information is essential for advancing the application of **dimethyl cis-1,2-cyclohexanedicarboxylate** in scientific research and industrial development, particularly in the fields of chemistry and pharmaceuticals. The presented workflow offers a systematic approach to guide these experimental endeavors.

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